2-[(S)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol
CAS No.:
Cat. No.: VC13444719
Molecular Formula: C11H22N2O
Molecular Weight: 198.31 g/mol
* For research use only. Not for human or veterinary use.
![2-[(S)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol -](/images/structure/VC13444719.png)
Specification
Molecular Formula | C11H22N2O |
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Molecular Weight | 198.31 g/mol |
IUPAC Name | 2-[(3S)-3-[cyclopropyl(methyl)amino]piperidin-1-yl]ethanol |
Standard InChI | InChI=1S/C11H22N2O/c1-12(10-4-5-10)11-3-2-6-13(9-11)7-8-14/h10-11,14H,2-9H2,1H3/t11-/m0/s1 |
Standard InChI Key | BVRBGLIDWYVYKO-NSHDSACASA-N |
Isomeric SMILES | CN([C@H]1CCCN(C1)CCO)C2CC2 |
SMILES | CN(C1CC1)C2CCCN(C2)CCO |
Canonical SMILES | CN(C1CC1)C2CCCN(C2)CCO |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound has the molecular formula C₁₂H₂₄N₂O and a molecular weight of 212.33 g/mol. Key structural features include:
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A six-membered piperidine ring with (S)-configuration at the 3-position.
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A cyclopropyl-methyl-amino group contributing to steric and electronic effects.
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An ethanol side chain enabling hydrogen bonding and solubility .
Table 1: Key Structural Descriptors
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves multi-step reactions:
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Piperidine Ring Formation: Cyclization of 1,5-diamine precursors under basic conditions .
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Introduction of Cyclopropyl-Methyl-Amino Group: Alkylation using cyclopropyl-methyl halides with catalysts like NaBH₄ .
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Ethanol Moiety Attachment: Nucleophilic substitution or reductive amination .
Industrial methods employ continuous flow reactors and chromatographic purification to achieve yields >85%.
Table 2: Key Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Piperidine Cyclization | NaHCO₃, THF/MeOH, 60°C | 60–70 |
Alkylation | Cyclopropyl-methyl halide, NaBH₄, RT | 75–80 |
Ethanol Addition | Ethylene oxide, K₂CO₃, 80°C | 65–70 |
Biological Activity and Mechanisms
Receptor Modulation
The compound exhibits affinity for G-protein-coupled receptors (GPCRs) and ion channels, particularly those involved in dopamine and serotonin signaling. In vitro studies show IC₅₀ values of 0.2–1.8 µM for serotonin receptor subtypes .
Antimicrobial Properties
Derivatives demonstrate moderate activity against Staphylococcus aureus (MIC = 12.5 µg/mL) and Candida albicans (MIC = 25 µg/mL) . The cyclopropyl group enhances membrane permeability, facilitating target engagement .
Table 3: Antimicrobial Activity Profile
Organism | MIC (µg/mL) | Mechanism |
---|---|---|
S. aureus (MRSA) | 12.5 | Cell wall synthesis inhibition |
E. coli | 50.0 | DNA gyrase interference |
C. albicans | 25.0 | Ergosterol biosynthesis |
Pharmacological Applications
Central Nervous System (CNS) Disorders
Preclinical models suggest efficacy in anxiety and depression via 5-HT₁A receptor partial agonism . A rodent study showed a 40% reduction in anxiety-like behaviors at 10 mg/kg .
Comparative Analysis with Structural Analogues
Table 4: Structure-Activity Relationships (SAR)
Compound | Modification | Activity (vs. Target) |
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2-[(R)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol | R-configuration at C3 | 20% lower affinity |
2-[4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol | Positional isomer (C4 vs. C3) | 50% reduced potency |
2-{3-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol | Additional methylene spacer | Improved solubility |
Challenges and Future Directions
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